5-(3-methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-1,2-dihydro-1,6-naphthyridine (AC-3933) is a synthetically derived organic compound belonging to the naphthyridine class of heterocycles. [] It is being investigated for its potential as a cognitive enhancer, specifically targeting central benzodiazepine receptors. []
The molecular structure of 5-(3-methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-1,2-dihydro-1,6-naphthyridine (AC-3933) consists of a central 1,6-naphthyridine ring system, substituted at the 2-position with an oxo group and at the 3-position with a (5-methyl-1,2,4-oxadiazol-3-yl) group. Additionally, a 3-methoxyphenyl substituent is present at the 5-position of the naphthyridine core. []
The primary chemical reaction studied for 5-(3-methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-1,2-dihydro-1,6-naphthyridine (AC-3933) is its metabolic hydroxylation, primarily occurring in the liver. [] This reaction results in the formation of a hydroxylated metabolite, SX-5745, characterized as 3-(5-hydroxymethyl-1,2,4-oxadiazol-3-yl)-5-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,6-naphthyridine. []
5-(3-methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-1,2-dihydro-1,6-naphthyridine (AC-3933) functions as a partial inverse agonist of central benzodiazepine receptors. [] Inverse agonism implies that AC-3933 binds to the benzodiazepine receptor and elicits an opposite effect compared to agonists like diazepam.
A key scientific application of 5-(3-methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-1,2-dihydro-1,6-naphthyridine (AC-3933) is its use in studying inter-individual variability in drug metabolism. Research has demonstrated significant differences in the rate of AC-3933 hydroxylation in dogs, leading to classification as either extensive metabolizers (EM) or poor metabolizers (PM). [] This classification has been linked to the polymorphic expression of the cytochrome P450 enzyme CYP1A2, responsible for AC-3933 hydroxylation. []
CAS No.: 2381-87-5
CAS No.: 16032-02-3
CAS No.: